2-(3,4-Dimethylphenyl)propanenitrile
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Overview
Description
2-(3,4-Dimethylphenyl)propanenitrile is an organic compound characterized by a nitrile group attached to a propanenitrile chain, which is further substituted with a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3,4-Dimethylphenyl)propanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, forming hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)propanenitrile undergoes various chemical reactions, including:
Reduction: Reduction of nitriles to primary amines using lithium aluminum hydride.
Hydrolysis: Hydrolysis of nitriles to carboxylic acids under acidic or basic conditions.
Substitution: Nucleophilic substitution reactions where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Lithium Aluminum Hydride: Used for the reduction of nitriles to primary amines.
Acidic or Basic Hydrolysis: Conditions for converting nitriles to carboxylic acids.
Sodium or Potassium Cyanide: Used in the synthesis of nitriles from halogenoalkanes.
Major Products Formed
Primary Amines: Formed through reduction reactions.
Carboxylic Acids: Formed through hydrolysis reactions.
Substituted Nitriles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-(3,4-Dimethylphenyl)propanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the nitrile group undergoes nucleophilic attack by hydride ions, leading to the formation of primary amines . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2-(3,4-Dimethylphenyl)propanenitrile can be compared with other nitrile compounds such as:
Benzonitrile: Similar in structure but lacks the dimethyl substitution on the phenyl ring.
Propanenitrile: A simpler nitrile compound without the phenyl group.
2-Phenylpropanenitrile: Similar structure but without the dimethyl groups on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C11H13N |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)propanenitrile |
InChI |
InChI=1S/C11H13N/c1-8-4-5-11(6-9(8)2)10(3)7-12/h4-6,10H,1-3H3 |
InChI Key |
YLCFCVZONWUKMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C#N)C |
Origin of Product |
United States |
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